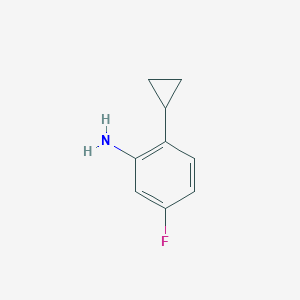
2-Cyclopropyl-5-fluoroaniline
Übersicht
Beschreibung
2-Cyclopropyl-5-fluoroaniline is a chemical compound with the molecular formula C9H10FN . It is a solid at room temperature .
Molecular Structure Analysis
The molecular weight of 2-Cyclopropyl-5-fluoroaniline is 151.18 g/mol . The InChI code for this compound is 1S/C9H10FN/c10-8-4-3-7 (5-9 (8)11)6-1-2-6/h3-6H,1-2,11H2 .Physical And Chemical Properties Analysis
2-Cyclopropyl-5-fluoroaniline is a solid at room temperature . It should be stored at -20°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Enantioselective Modular Access to Polysubstituted Cyclopropylamines
The compound 2-Cyclopropyl-5-fluoroaniline is closely related to the cyclopropylamine (ACPA) framework, which is highly relevant in medicinal chemistry. A study by Li et al. (2019) highlights the importance of cyclopropylamines and details a multicomponent synthesis approach that enhances the efficiency of ACPA synthesis. This method is notable for enabling enantioselective access to ACPAs, thereby paving the way for the development of new multicomponent cyclopropylamine syntheses beyond amination processes (Li et al., 2019).
Insecticidal Applications
Another study focuses on the insecticidal properties of compounds structurally similar to 2-Cyclopropyl-5-fluoroaniline. Specifically, Shi et al. (2000) synthesized and tested 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles for their insecticidal activities against armyworms. This research provides valuable insights into the potential applications of fluoroaniline derivatives in the field of agriculture (Shi et al., 2000).
Divergent Rearrangements in Organic Synthesis
In a study by Luo et al. (2014), cyclopropyl-substituted fluoroepoxides, closely related to 2-Cyclopropyl-5-fluoroaniline, underwent divergent rearrangements involving C-F bond cleavage and formation. This research demonstrates the compound's potential role in synthesizing complex organic molecules through novel rearrangement pathways (Luo et al., 2014).
Photocatalytic Degradation Studies
Lin and Lin (2014) explored the photocatalytic degradation of 5-fluorouracil, a compound related to 2-Cyclopropyl-5-fluoroaniline, using UV/TiO2 in aqueous environments. This study is crucial for understanding the environmental impact and degradation pathways of fluoroaniline derivatives, with potential applications in wastewater treatment and environmental remediation (Lin & Lin, 2014).
Safety And Hazards
2-Cyclopropyl-5-fluoroaniline is classified as a warning hazard under the GHS07 pictogram. It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJWWNLGOYGWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



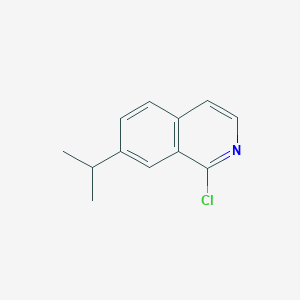
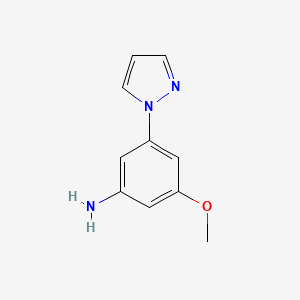
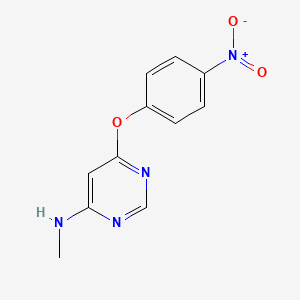
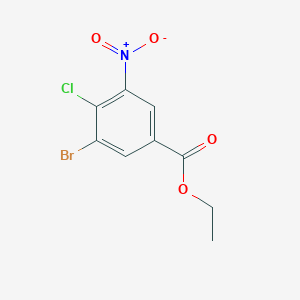
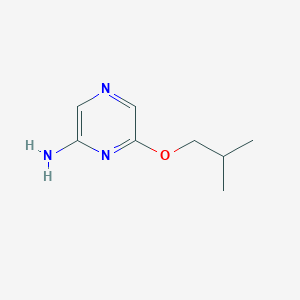

![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)
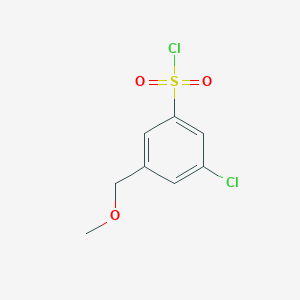
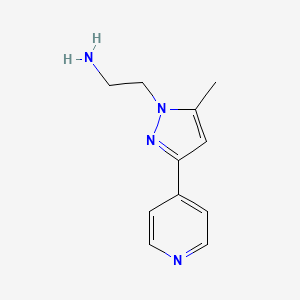
![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)

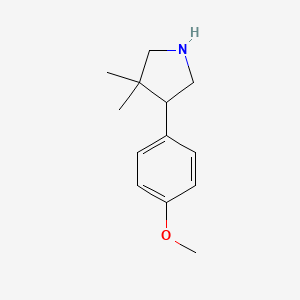

![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)